N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C21H26N4O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C21H26N4O3/c1-24(20-4-2-3-9-22-20)17-7-10-25(11-8-17)15-21(26)23-16-5-6-18-19(14-16)28-13-12-27-18/h2-6,9,14,17H,7-8,10-13,15H2,1H3,(H,23,26) |
InChI Key |
NIHAHPMQESMONO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps. One common method starts with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride in the presence of an aqueous sodium carbonate solution. This yields N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-acetamidobenzenesulfonamide, which is then further reacted with alkyl or aralkyl halides in dimethylformamide (DMF) using lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its antibacterial activity may result from inhibiting bacterial enzymes or disrupting cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: A related compound with antibacterial properties.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: Used in the synthesis of amino amides and amino esters with anticonvulsant activity.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its combination of a benzodioxin moiety, a piperidine ring, and a pyridine group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
